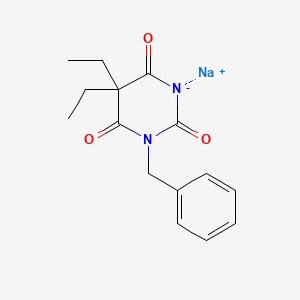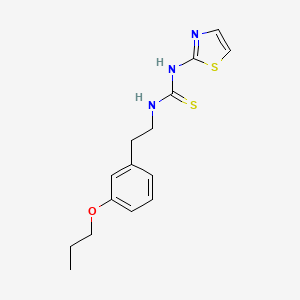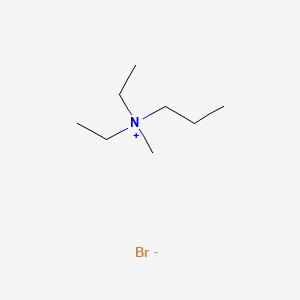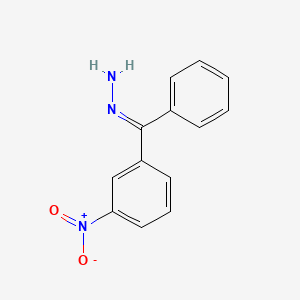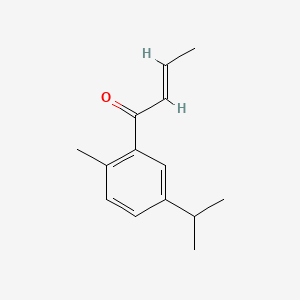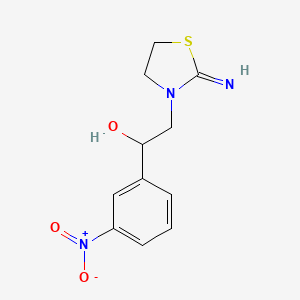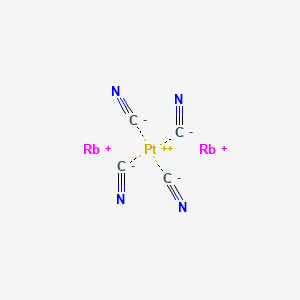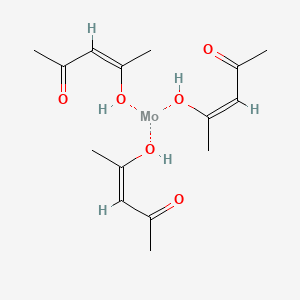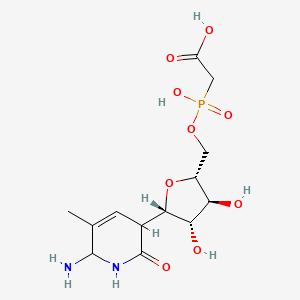
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- is a compound that belongs to the class of pyrimidinediones Pyrimidinediones are known for their diverse applications in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly with electron-deficient aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinediones.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- has several scientific research applications:
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of phosphodiesterase and dihydrofolate reductase .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-2,4,6-trione: Similar in structure but lacks the carboxymethylhydroxyphosphinyl group.
Pyrimidopyrimidines: These compounds have similar core structures but different substituents, leading to varied biological activities.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-((carboxymethyl)hydroxyphosphinyl)- lies in its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
117627-14-2 |
|---|---|
Fórmula molecular |
C13H21N2O9P |
Peso molecular |
380.29 g/mol |
Nombre IUPAC |
2-[[(2R,3S,4S,5S)-5-(2-amino-3-methyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C13H21N2O9P/c1-5-2-6(13(20)15-12(5)14)11-10(19)9(18)7(24-11)3-23-25(21,22)4-8(16)17/h2,6-7,9-12,18-19H,3-4,14H2,1H3,(H,15,20)(H,16,17)(H,21,22)/t6?,7-,9-,10+,11+,12?/m1/s1 |
Clave InChI |
OOLZTQKPPIBNQH-AQNVVLNISA-N |
SMILES isomérico |
CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |
SMILES canónico |
CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


